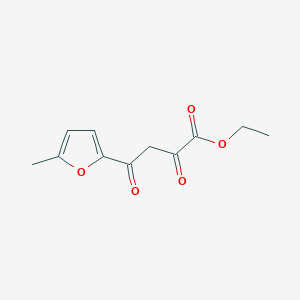

Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate

Description

Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate (CAS: 893643-38-4) is a β-diketo ester featuring a 5-methylfuran-2-yl substituent at the 4-position of the butanoate backbone. This compound is structurally characterized by its conjugated diketone system and aromatic furan ring, which confer unique electronic and steric properties. It is primarily utilized in organic synthesis as a precursor for heterocyclic compounds, such as isoxazoles or pyrimidines, and may exhibit biological activities depending on its derivatization .

Properties

IUPAC Name |

ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-3-15-11(14)9(13)6-8(12)10-5-4-7(2)16-10/h4-5H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAJWQHLPFRNHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=C(O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate typically involves the reaction of 5-methylfurfural with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and esterification. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Furanones and other oxygenated furans.

Reduction: Alcohol derivatives.

Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the carbonyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in the substituents attached to the 4-position of the butanoate backbone. Key examples include:

Substituent Impact :

- Electron-withdrawing groups (e.g., NO₂, Cl) increase electrophilicity at the diketone, facilitating nucleophilic attacks, as seen in nitrophenyl and dichlorophenyl analogs .

- Electron-donating groups (e.g., OCH₃, methylfuran) stabilize the diketone system, altering tautomeric equilibria and reactivity in cyclocondensation reactions .

Yield Variations :

Physicochemical Properties

Thermal Stability :

- Methylfuran derivatives exhibit lower melting points compared to nitro- or chloro-substituted analogs due to reduced intermolecular forces .

Biological Activity

Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and the results of various studies that highlight its efficacy against different biological targets.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a furan ring and diketone functionalities. The compound can be synthesized through a reaction involving 5-methylfurfural and ethyl acetoacetate under acidic or basic conditions. The synthesis typically involves aldol condensation, cyclization, and esterification processes, with common reagents including sulfuric acid or sodium hydroxide as catalysts.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The furan ring allows for π-π stacking interactions, while the carbonyl groups can form hydrogen bonds with biological molecules. These interactions can modulate enzyme and receptor activities, leading to various biological effects such as:

- Antimicrobial Activity : Studies have indicated that the compound exhibits significant antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects : Research suggests potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms similar to known Bcl-2/Bcl-xL inhibitors .

Case Studies and Experimental Results

-

Anticancer Activity :

- In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it showed an IC50 value of approximately 38 nM in inhibiting cell growth in small-cell lung cancer (H146) models .

- Further modifications of the compound led to analogues with enhanced potency, indicating a structure-activity relationship that can be exploited for drug development.

-

Antimicrobial Testing :

- The compound was tested against several bacterial strains, showing promising results in inhibiting growth at low concentrations. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Inflammatory Response :

Data Summary

| Biological Activity | IC50 (nM) | Target/Model |

|---|---|---|

| Anticancer (H146) | 38 | Small-cell lung cancer |

| Antimicrobial | Varies | Various bacterial strains |

| Anti-inflammatory | N/A | Animal models |

Q & A

Advanced Research Question

- NMR : H and C NMR confirm the ester carbonyl (δ ~170 ppm) and furan protons (δ 6.2–7.5 ppm). NOESY detects spatial proximity between the methylfuran and dioxobutanoate moieties .

- X-ray crystallography : Resolves bond angles and dihedral angles, critical for DFT validation .

- IR spectroscopy : Identifies C=O stretches (~1740 cm) and furan ring vibrations (~1500 cm) .

How should contradictory data on the compound’s biological activity be analyzed?

Data Contradiction Analysis

Discrepancies in tumor suppression vs. cytotoxicity (e.g., in cancer cell lines) may arise from assay conditions (e.g., DMSO concentration, incubation time) or impurity profiles . Validate results using orthogonal assays (e.g., MTT and apoptosis markers) and control for hydrolytic degradation products .

What computational methods are used to predict reactivity and binding modes of this compound?

Q. Methodological Guidance

- DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., DNA gyrase) using AutoDock Vina, accounting for furan ring flexibility .

How can researchers safely handle intermediates like α,γ-diketones during synthesis?

Safety and Reactivity

α,γ-Diketones are prone to polymerization. Use inert atmospheres (N) and stabilize intermediates with low-temperature storage (−20°C) . Personal protective equipment (PPE) and fume hoods are mandatory due to potential skin irritation .

What alternative synthetic routes exist for derivatives with enhanced bioactivity?

Q. Advanced Synthetic Design

- Suzuki coupling : Replace the methylfuran group with aryl halides using Pd catalysts .

- Thiosemicarbazone derivatives : Modify the dioxobutanoate moiety to improve metal-binding capacity .

How does pH influence the compound’s stability in aqueous solutions?

Degradation Analysis

Hydrolysis of the ester group occurs above pH 7, forming 4-(5-methylfuran-2-yl)-2,4-dioxobutanoic acid. Stability studies (HPLC monitoring) recommend buffers at pH 4–6 for long-term storage .

What role does this compound play in synthesizing heterocyclic scaffolds?

Application in Organic Chemistry

The dioxobutanoate moiety serves as a precursor for pyrroles and thiazoles via Paal-Knorr reactions . Furan derivatives are key intermediates in synthesizing bioactive furanosteroids .

How can researchers address inconsistencies in the compound’s stability across biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.